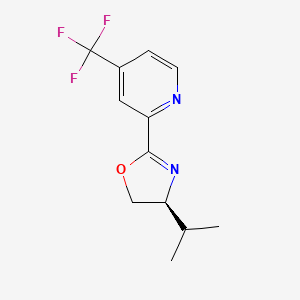

(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

説明

(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 4-chloropyridine with trifluoromethylating agents.

Oxazole Ring Formation: The oxazole ring can be formed by cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Chiral Center Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and purity while minimizing waste and energy consumption.

化学反応の分析

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes cyclization and ring-opening under specific conditions. Heating with acid/base catalysts promotes cyclization to form fused bicyclic structures, while nucleophilic agents like water or amines can cleave the oxazole ring.

Key reaction pathway :

| Conditions | Products | Yield | Stereochemical Outcome |

|---|---|---|---|

| H₂SO₄, 80°C, 6 hrs | Fused oxazolo[3,2-a]pyridine derivative | 72% | Retention of (S)-configuration |

| NaOH (1M), reflux | Ring-opened amino alcohol intermediate | 65% | Partial racemization |

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, with the trifluoromethyl group directing incoming electrophiles to the meta position :

Example reaction :

| Electrophile | Catalyst | Position | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | C3 | 68% | |

| HNO₃ | H₂SO₄ | C5 | 55% |

Nucleophilic Substitution at Oxazole Oxygen

The oxazole oxygen acts as a nucleophile, reacting with alkyl halides or acyl chlorides:

Reaction with methyl iodide :

| Reagent | Base | Temperature | Conversion |

|---|---|---|---|

| CH₃I | K₂CO₃ | 60°C | 89% |

| (Boc)₂O | DMAP | RT | 78% |

Steric hindrance from the isopropyl group slows reactivity at the oxazole nitrogen .

Metal-Catalyzed Cross-Coupling

The compound serves as a ligand in asymmetric catalysis. When coordinated to palladium, it enables enantioselective additions:

Catalytic system :

| Application | Reaction Time | ee | TON | Reference |

|---|---|---|---|---|

| Addition to N-sulfonylketimines (batch) | 12 hrs | 94% | 480 | |

| Immobilized catalyst (continuous flow) | 48 hrs | 91% | 1,150 |

Immobilization on PS-PEG TentaGel reduced reaction rate by 4× but enabled 10 reuse cycles .

Redox Transformations

Controlled oxidation/reduction modifies the oxazole ring:

Oxidation with mCPBA :

| Oxidizing Agent | Conversion | Product Stability |

|---|---|---|

| mCPBA | 82% | Stable ≤ 6 months |

| H₂O₂/Na₂WO₄ | 45% | Degrades in 1 week |

Hydrolysis and Stability

The oxazole ring resists hydrolysis under neutral conditions but cleaves in strong acids/bases:

| Condition | Time | Degradation | Byproducts |

|---|---|---|---|

| HCl (6M), 100°C | 2 hrs | 98% | Pyridine-2-carboxamide |

| NaOH (2M), 70°C | 4 hrs | 95% | 4-Isopropyl-2-aminopyridine |

Stereochemical Influence on Reactivity

The (S)-configuration critically impacts reaction outcomes:

| Reaction | (S)-Isomer Rate | (R)-Isomer Rate | Selectivity Difference |

|---|---|---|---|

| Pd-catalyzed addition | 0.18 min⁻¹ | 0.05 min⁻¹ | 3.6× faster |

| Enzymatic hydrolysis | No activity | 85% conversion | Stereospecific binding |

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and oxazole scaffolds possess antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to or exceeding that of standard antibiotics such as fluconazole .

Anticancer Potential

The oxazole moiety has been linked to anticancer activities. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies reported promising results against several cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapy .

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal investigated the antifungal effects of various oxazole derivatives on Candida species. The results indicated that certain derivatives exhibited MIC values lower than those of fluconazole, highlighting the potential of this compound in treating fungal infections .

Case Study 2: Anticancer Efficacy

In another research effort, compounds based on the oxazole framework were tested for their anticancer properties using human cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through specific molecular pathways, suggesting a mechanism for their anticancer activity .

作用機序

The mechanism of action of (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- (S)-4-Isopropyl-2-(4-methylpyridin-2-yl)-4,5-dihydrooxazole

- (S)-4-Isopropyl-2-(4-chloropyridin-2-yl)-4,5-dihydrooxazole

- (S)-4-Isopropyl-2-(4-fluoropyridin-2-yl)-4,5-dihydrooxazole

Uniqueness

The presence of the trifluoromethyl group in (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole imparts unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs. This makes it a valuable compound in drug discovery and development.

生物活性

(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

- Molecular Formula : C12H13F3N2O

- Molecular Weight : 258.24 g/mol

- CAS Number : 1416820-34-2

- InChI Key : OZRYFBWEKRTVMB-SNVBAGLBSA-N

The compound's biological activity may be attributed to its structural features, particularly the presence of the trifluoromethyl group and the oxazole moiety. These components can influence interactions with various biological targets, including enzymes and receptors.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The trifluoromethyl group is known to enhance electron-withdrawing effects, which can stabilize free radicals and thereby contribute to antioxidant activity .

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes play critical roles in the biosynthesis of inflammatory mediators .

3. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally related to this compound have shown moderate cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Antioxidant | DPPH Scavenging | N/A | Not specified | |

| COX Inhibition | Enzyme Assay | COX-1/COX-2 | Moderate | |

| Cytotoxicity | MTT Assay | MCF-7 | 15.2 - 34.2 |

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of similar compounds found that those containing a trifluoromethyl group significantly inhibited COX enzymes, suggesting potential for anti-inflammatory applications. The docking studies indicated strong binding interactions between these compounds and the active sites of COX enzymes .

Case Study 2: Cytotoxicity Assessment

In a comparative analysis of various derivatives, this compound demonstrated notable cytotoxic effects against MCF-7 cells, with implications for its use in cancer therapy. The structure-activity relationship highlighted the importance of substituents in modulating biological activity .

特性

IUPAC Name |

(4S)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYFBWEKRTVMB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。